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Compound of Interest

Compound Name: 9,10-Dihydrophenanthrene

Cat. No.: B048381 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 9,10-
Dihydrophenanthrene, catering to researchers, scientists, and professionals in drug

development. The document presents quantitative data in structured tables, details

experimental protocols, and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 9,10-Dihydrophenanthrene,

including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for 9,10-Dihydrophenanthrene
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 - 7.75 m 2H H-4, H-5

7.40 - 7.20 m 6H
H-1, H-2, H-3, H-6, H-

7, H-8

2.88 s 4H H-9, H-10

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data for 9,10-Dihydrophenanthrene
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Chemical Shift (δ) ppm Assignment

137.5 C-4a, C-4b

134.3 C-8a, C-10a

128.0 C-2, C-7

127.4 C-4, C-5

126.5 C-3, C-6

123.4 C-1, C-8

29.5 C-9, C-10

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data for 9,10-
Dihydrophenanthrene

Wavenumber (cm⁻¹) Intensity Assignment

3065 - 3020 Medium Aromatic C-H Stretch

2935 - 2845 Medium Aliphatic C-H Stretch

1605, 1485, 1450 Medium to Strong Aromatic C=C Bending

750 - 730 Strong
Ortho-disubstituted C-H

Bending

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data for 9,10-
Dihydrophenanthrene
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m/z Relative Intensity (%) Assignment

180 100 [M]⁺ (Molecular Ion)

179 65 [M-H]⁺

178 40 [M-2H]⁺

165 30 [M-CH₃]⁺

152 15 [M-C₂H₄]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 9,10-Dihydrophenanthrene (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The

acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1

second, 16 scans, and a pulse angle of 30 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at

a frequency of 100 MHz. Standard acquisition parameters involve a spectral width of 250

ppm, a relaxation delay of 2 seconds, and approximately 1024 scans to achieve an adequate

signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm

for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of 9,10-Dihydrophenanthrene is ground with

potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate

on a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the pure KBr

pellet) is first collected. The sample is then placed in the beam path, and the sample

spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to

the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 9,10-Dihydrophenanthrene in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is the most common method for this type of compound.

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Analysis: The detector records the abundance of each ion at a specific

m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The

molecular ion peak confirms the molecular weight of the compound, and the fragmentation

pattern provides valuable information about its structure.

Visualizations
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The following diagrams, generated using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 9,10-Dihydrophenanthrene.
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Caption: Workflow for the spectroscopic analysis of 9,10-Dihydrophenanthrene.
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Caption: Key fragmentation pathways of 9,10-Dihydrophenanthrene in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Data of 9,10-Dihydrophenanthrene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048381#spectroscopic-data-nmr-ir-ms-of-9-10-
dihydrophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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